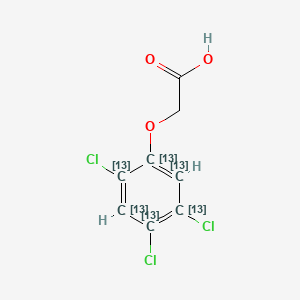

2,4,5-Trichlorophenoxyacetic Acid-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic plant hormone (auxin) that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants . 2,4,5-T together with 2,4-D comprises the defoliant Agent Orange .

Synthesis Analysis

2,4,5-T is synthesized by the reaction of 2,4,5-Trichlorophenol and chloroacetic acid . A study also mentioned a method involving the addition of 1,2,4-trichlorobenzene to 90% fuming nitric acid at 40° C .Molecular Structure Analysis

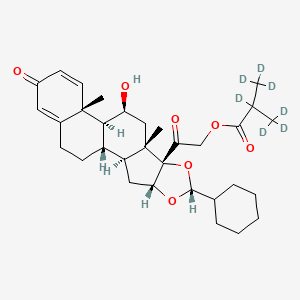

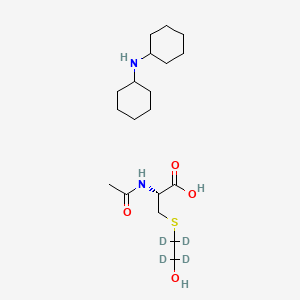

The molecular formula of 2,4,5-Trichlorophenoxyacetic Acid-13C6 is C213C6H5Cl3O3 . The molecular weight is 261.44 .Chemical Reactions Analysis

2,4,5-T is a synthetic plant hormone that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants .Physical And Chemical Properties Analysis

2,4,5-Trichlorophenoxyacetic Acid-13C6 is an off-white to yellow crystalline solid . It is odorless and has a density of 1.80 g/cm³ at 20 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Somatic Embryogenesis in Horticulture

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): has been utilized in somatic embryogenesis, particularly in the propagation of high-value roses like the cultivar ‘Livin’ Easy’ (Rosa sp.). This synthetic auxin has shown effectiveness in inducing somatic embryogenesis over a broader concentration range compared to 2,4-dichlorophenoxyacetic acid (2,4-D), resulting in significantly higher embryo yields . The application of 2,4,5-T in horticulture can potentially streamline the clonal propagation process, making it more efficient and commercially viable.

Anaerobic Biodegradation Studies

Research on the anaerobic degradation of 2,4,5-T in freshwater sediments has provided insights into the environmental fate of this compound. Enrichment cultures from freshwater sediments have demonstrated the ability to degrade 2,4,5-T to simpler chlorinated phenols, which are easier to further break down . This application is crucial for understanding and mitigating the environmental impact of 2,4,5-T residues.

Plant Growth Regulation

As a synthetic plant hormone, 2,4,5-T has been used to promote various plant growth processes. Its role in selective gene transcription and somatic embryogenesis makes it a valuable tool in plant biology research and agriculture . By influencing these processes, 2,4,5-T aids in the study of plant development and the improvement of crop yields.

Proteomics Research

The isotopically labeled form, 2,4,5-Trichlorophenoxyacetic Acid-13C6 , is used in proteomics research to study protein expression and interaction. The incorporation of the 13C6 label allows for precise tracking and quantification of the compound in biological systems, facilitating a deeper understanding of its role at the molecular level .

Mecanismo De Acción

Target of Action

2,4,5-Trichlorophenoxyacetic Acid-13C6, also known as 2,4,5-T, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .

Mode of Action

As a synthetic auxin, 2,4,5-T mimics the action of natural auxins. It binds to auxin receptors and triggers a series of responses, including cell elongation, root initiation, and secondary growth . It also promotes processes such as somatic embryogenesis and selective gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,5-T is the auxin signaling pathway. This pathway regulates various aspects of plant growth and development. When 2,4,5-T binds to its receptor, it activates the transcription of auxin-responsive genes, leading to changes in plant physiology .

Result of Action

The result of 2,4,5-T action is the modulation of plant growth and development. It can promote cell elongation, root initiation, and secondary growth . When used as a herbicide, it can cause uncontrolled and disorganized growth, leading to the death of broad-leafed plants .

Action Environment

The action of 2,4,5-T can be influenced by various environmental factors. For instance, its efficacy as a herbicide can be affected by temperature, rainfall, and soil type. Moreover, its stability and persistence in the environment can be influenced by factors such as sunlight and microbial activity .

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-ZRDHQLPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichlorophenoxyacetic Acid-13C6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

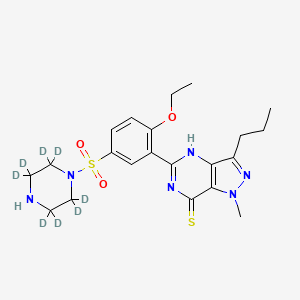

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)